4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of benzochromene derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a range of biochemical and physiological effects in various studies. It has been shown to reduce oxidative stress, inflammation, and cell proliferation, which are all associated with the development and progression of various diseases. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in various studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the study of 4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of research is the development of more efficient synthesis methods that yield higher purity and yield of the compound. Another area of research is the investigation of its potential use as a drug for the treatment of various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action and the biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with dipropylamine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
The compound has been studied extensively for its potential applications in various fields. In biochemistry, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. In pharmacology, it has been studied for its potential use as a drug for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
Product Name |
4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
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Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H27NO3/c1-3-11-21(12-4-2)13-17-18(22)10-9-15-14-7-5-6-8-16(14)20(23)24-19(15)17/h9-10,22H,3-8,11-13H2,1-2H3 |
InChI Key |
CABURUJAESMVDK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O |
Origin of Product |
United States |
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